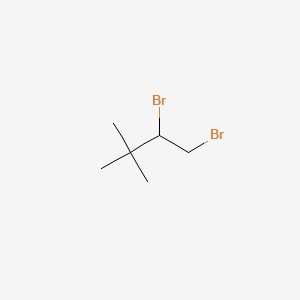

1,2-Dibromo-3,3-dimethylbutane

描述

Historical Context and Evolution of Research on Vicinal Dibromides

Vicinal dibromides, which are compounds containing bromine atoms on adjacent carbons, have long been fundamental in the study of organic reactions. Historically, they have been instrumental as probes for investigating a variety of reduction and elimination reactions. dtic.mil The stereochemical outcomes of these reactions, particularly the preferential anti-elimination, provided early insights into reaction mechanisms. dtic.mil The debromination of vicinal dibromides to form alkenes has been explored using a wide array of reagents, contributing significantly to the synthetic chemist's toolkit. tandfonline.comoup.com

The evolution of research on vicinal dihalides has seen a progression from classical chemical methods to the application of advanced instrumental techniques. researchgate.net Early studies often relied on product analysis to infer mechanistic pathways. researchgate.net Modern research, however, employs sophisticated methods like transient absorption spectroscopy and detailed kinetic analysis to understand the role of intermediates, such as hot charge carriers in photocatalytic processes. researchgate.net The development of new catalytic systems, including phase transfer catalysts and photocatalysts like perovskite quantum dots, represents the frontier of this research, aiming for more efficient and selective dihalogenation and dehalogenation reactions. oup.comresearchgate.net

Significance of 1,2-Dibromo-3,3-dimethylbutane in Organic Chemistry and Related Disciplines

The significance of this compound in organic chemistry stems largely from its distinctive structure. The presence of the bulky tert-butyl group effectively restricts conformational rotation around the C2-C3 bond, making it an excellent model substrate for stereochemical and mechanistic studies. cdnsciencepub.com

This conformational restriction allows for a more precise investigation of the stereoelectronic requirements of reactions. For instance, it has been used to study the mechanisms of reductive dehalogenation by various agents, where the stereochemistry of the resulting alkene provides clear evidence for specific pathways, such as anti-elimination. dtic.mil Furthermore, it serves as a precursor in multi-step syntheses. An example is its use in reductive alkylation reactions to create complex spiro-dione derivatives. grafiati.com It is also a key intermediate in the synthesis of alkynes, where two successive elimination reactions of HBr lead to the formation of a triple bond. studyorgo.com

Overview of Key Research Avenues and Methodological Approaches

Research on this compound has primarily focused on its synthesis, reactivity, and conformational properties.

Synthesis: The most common synthesis route is the electrophilic addition of bromine (Br₂) to 3,3-Dimethyl-1-butene (B1661986). chemicalbook.comchegg.com This reaction typically proceeds through a bromonium ion intermediate. chegg.com

Reactivity and Mechanistic Studies: A major research avenue is its use in dehalogenation reactions to form alkenes. These studies often compare different reducing agents and conditions to understand the underlying mechanisms, which can range from single-electron transfer (SET) to nucleophilic attack on a bromine atom. dtic.miltandfonline.com It is also employed in elimination reactions using strong bases to synthesize 3,3-dimethylbutyne, providing a clear example of E2 reactions. studyorgo.com

Methodological Approaches: The primary tool for characterizing this compound and its reaction products is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are used to determine the structure and stereochemistry of the products. chegg.comoup.com The vicinal proton coupling constants in ¹H NMR are particularly sensitive to the dihedral angle between the protons, making NMR a powerful method for conformational analysis in different solvents. cdnsciencepub.com Infrared (IR) spectroscopy is used to identify functional groups, confirming the disappearance of the C=C bond from the starting alkene and the presence of C-Br bonds in the product. chegg.comchegg.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 640-21-1 molport.com |

| Molecular Formula | C₆H₁₂Br₂ molport.com |

| Molecular Weight | 243.97 g/mol chemicalbook.com |

| Boiling Point | 73 °C at 3 mmHg chemicalbook.com |

| Density | 1.61 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n²⁰/D) | 1.5053 chemicalbook.com |

Spectroscopic Data for this compound

| Spectrum Type | Peak Assignments |

| ¹³C NMR (CDCl₃) | δ (ppm): 27.6, 35.8, 37.0, 69.0 oup.com |

| ¹H NMR (CDCl₃) | The spectrum is complex due to second-order effects but can be analyzed as an ABC system for the -CH(Br)CH₂(Br) moiety, coupled with a singlet for the t-butyl group. cdnsciencepub.com |

| Infrared (IR) | The spectrum shows characteristic C-H stretching and bending vibrations for the alkyl groups and C-Br stretching vibrations. It lacks the C=C stretch seen in its precursor, 3,3-dimethyl-1-butene. chegg.comchegg.com |

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIGXZWEUAJOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311892 | |

| Record name | 1,2-Dibromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-21-1 | |

| Record name | 1,2-Dibromo-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC246202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-3,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,2 Dibromo 3,3 Dimethylbutane

Direct Halogenation Pathways

The most direct and common method for preparing 1,2-dibromo-3,3-dimethylbutane is the direct addition of bromine (Br₂) across the double bond of 3,3-dimethyl-1-butene (B1661986). chegg.com This reaction is a classic example of electrophilic halogenation of an alkene.

Electrophilic Addition of Bromine to 3,3-Dimethyl-1-butene

The reaction between 3,3-dimethyl-1-butene and bromine proceeds via an electrophilic addition mechanism. The electron-rich pi (π) bond of the alkene attacks the bromine molecule, which acts as an electrophile. docbrown.info This initial interaction leads to the formation of a key intermediate, which then undergoes nucleophilic attack by the bromide ion to yield the final product, this compound. chegg.com

It is important to distinguish this reaction from the addition of hydrogen halides like HBr. When 3,3-dimethyl-1-butene reacts with HBr alone, a carbocation intermediate is formed, which can lead to rearrangement and the formation of 2-bromo-2,3-dimethylbutane (B3344068) as the major product. vaia.commsu.edulibretexts.orgmsu.edudoubtnut.com However, the addition of bromine typically proceeds without skeletal rearrangement due to the nature of the intermediate formed. doubtnut.com

Role of the Bromonium Ion Intermediate in Reaction Mechanism

The key to understanding the stereochemistry and lack of rearrangement in the bromination of alkenes is the formation of a cyclic bromonium ion intermediate. msu.edumsu.edudoubtnut.commasterorganicchemistry.com In this three-membered ring, the positive charge is delocalized over the bromine atom and the two carbon atoms of the original double bond. msu.edumsu.edu

The formation of this bromonium ion has several important consequences:

Stereoselectivity: The bridged structure of the bromonium ion blocks one face of the molecule. The subsequent nucleophilic attack by the bromide ion must occur from the opposite face, resulting in anti-addition of the two bromine atoms. msu.edumasterorganicchemistry.com

Prevention of Rearrangement: The stabilization of the positive charge by the bromine atom in the cyclic intermediate prevents the carbocation rearrangements that are often observed in the addition of hydrogen halides to similar alkenes. msu.edumsu.edudoubtnut.com

The existence of stable bromonium ions has been confirmed through various studies, including NMR spectroscopy and, in some cases, the isolation and crystal structure determination of stable bromonium ion salts. masterorganicchemistry.comrsc.org

Alternative Synthetic Routes and Precursor Chemistry

While direct bromination of 3,3-dimethyl-1-butene is the most straightforward route, other methods involving different precursors or reagents can also be employed.

Preparation from Alcohol Derivatives (e.g., Dehydration followed by Bromination)

An indirect route to this compound involves starting from an alcohol precursor, such as 3,3-dimethyl-1-butanol (B44104) or 3,3-dimethyl-2-butanol. The synthesis would proceed in two steps:

Dehydration: The alcohol is first dehydrated to form the alkene, 3,3-dimethyl-1-butene. This is typically achieved through acid-catalyzed elimination of water.

Bromination: The resulting alkene is then subjected to bromination as described in section 2.1.

It is also possible to synthesize 3,3-dimethylbutanol, a precursor to the necessary alkene, through various methods, including the reduction of the corresponding carboxylic acid or the hydrolysis of 1-halo-3,3-dimethylbutane. nih.gov

Advanced Reagents and Catalytic Systems in Dibromination

To address the hazards associated with using molecular bromine, which is highly reactive, volatile, and toxic, a variety of alternative brominating agents and catalytic systems have been developed. rsc.org These methods often offer milder reaction conditions, improved safety, and enhanced selectivity.

N-Bromoamide Reagents:

N-bromosuccinimide (NBS) is a widely used reagent for bromination reactions due to its ease of handling. rsc.org

Other N-bromoamides include N-bromophthalimide (NBP) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which is more reactive than NBS. rsc.orgresearchgate.net

Catalytic Systems:

TEMPO-catalyzed Dibromination: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives can act as catalysts for the electrophilic halogenation of alkenes using reagents like DBDMH. researchgate.netresearchgate.net

Thiourea-catalyzed Dibromination: Simple thiourea (B124793) catalysts can be used with DBDMH for the stereospecific dibromination of alkenes under mild conditions. researchgate.netorganic-chemistry.org

Triphenylphosphine Oxide-catalyzed Dibromination: This system can also be employed for stereoselective dibromination reactions. researchgate.net

Metal-based Catalysts: Various metal catalysts have been explored for dihalogenation reactions, including systems based on titanium and copper. thieme-connect.comnih.gov For instance, a combination of CuBr₂ and LiBr has been studied for the dibromination of alkenes. nih.gov

Organosilicon Frameworks: A novel salt of an organosilicon framework has been shown to act as an amphiphilic catalyst for the dibromination of olefins in an aqueous medium, promoting greener chemistry. acs.org

Other Reagents:

A combination of dimethyl sulfoxide (B87167) (DMSO) and oxalyl bromide has been reported as a highly efficient reagent for the dibromination of alkenes under mild conditions. organic-chemistry.orgresearchgate.net

These advanced reagents and catalytic systems provide a broad toolbox for the synthesis of vicinal dibromides like this compound, often with significant advantages over traditional methods.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Several factors can be adjusted to achieve the desired outcome.

Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are commonly used for the direct bromination of alkenes. docbrown.info

Temperature Control: Bromination reactions are often exothermic. Controlling the reaction temperature is important to prevent side reactions and ensure the desired product is obtained.

Reagent Stoichiometry: Careful control of the stoichiometry between the alkene and the brominating agent is necessary to avoid over-bromination or incomplete reaction.

Phase-Vanishing Reactions: An interesting technique for controlling the reaction involves a "phase-vanishing" approach. In this method, a fluorous phase acts as a screen between the reactants, allowing for a controlled, passive transport of the brominating agent to the substrate, which can lead to cleaner reactions. researchgate.net

Dehydrobromination Studies: In some synthetic contexts, this compound is not the final product but an intermediate. For example, it can be dehydrobrominated to produce tert-butylacetylene. google.comgoogle.com The optimization of this subsequent elimination reaction has also been a subject of study, with various base-solvent systems being investigated. tue.nl For instance, potassium tert-butoxide in dimethyl sulfoxide has been used for this purpose. google.comgoogle.com

Below is a table summarizing some of the synthetic approaches and conditions that have been explored for reactions involving the formation or subsequent reaction of this compound.

Table 1: Summary of Synthetic Conditions and Reagents

| Reaction Type | Substrate | Reagent(s) | Solvent | Conditions | Product | Reference(s) |

| Electrophilic Addition | 3,3-Dimethyl-1-butene | Br₂ | Neat (no solvent) | Darkness | This compound | chemicalbook.com |

| Electrophilic Addition | 3,3-Dimethyl-1-butene | Br₂ | Ether | - | This compound | chegg.com |

| Catalytic Dibromination | Alkenes | DBDMH, TEMPO | Dichloroethane | 60 °C | Vicinal Dibromides | researchgate.net |

| Organocatalytic Dibromination | Alkenes | DBDMH, Thiourea | Various | Room Temperature | Vicinal Dibromides | researchgate.netorganic-chemistry.org |

| Dehydrobromination | This compound | Potassium tert-butoxide | Dimethyl sulfoxide | - | tert-Butylacetylene | google.comgoogle.com |

Stereochemical Control in Synthetic Approaches (e.g., Anti Stereoselectivity)

A critical aspect of the synthesis of this compound from 3,3-dimethyl-1-butene is the high degree of stereochemical control observed in the reaction. The addition of bromine across the double bond occurs with anti stereoselectivity, meaning the two bromine atoms add to opposite faces of the original double bond plane. msu.edumasterorganicchemistry.com This outcome is a direct consequence of the reaction mechanism.

The mechanism does not proceed through a simple carbocation intermediate, which could be susceptible to rearrangements. msu.edumsu.edu Instead, it involves the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.net In the first step, the π electrons of the alkene's double bond attack one of the bromine atoms in the Br₂ molecule, which has become polarized upon approaching the electron-rich double bond. chemguide.co.ukchemguide.net This leads to the displacement of a bromide ion (Br⁻) and the formation of a three-membered ring containing a positively charged bromine atom bonded to both carbons of the former double bond. libretexts.orgchemguide.net

In the second step, the bromide ion generated in the first step acts as a nucleophile. libretexts.org It attacks one of the two carbons of the cyclic bromonium ion from the side opposite to the bulky bromonium bridge (backside attack). chemguide.co.ukchemguide.net This nucleophilic attack forces the opening of the three-membered ring, resulting in the two bromine atoms being situated in an anti configuration in the final product. masterorganicchemistry.com This mechanistic pathway ensures high stereoselectivity and prevents the carbocation rearrangements that are often observed in the addition of hydrogen halides (like HCl) to substituted alkenes such as 3,3-dimethyl-1-butene. msu.edumsu.edu

The stereospecificity of this reaction is a well-documented phenomenon in alkene halogenation. For instance, the anti-addition of bromine to cis-2-butene (B86535) results in a racemic mixture of enantiomers, whereas the same reaction with trans-2-butene yields a meso compound. msu.edu For 3,3-dimethyl-1-butene, which has a terminal double bond, the anti-addition dictates the relative stereochemistry of the two newly formed chiral centers in the product, this compound.

Table 1: Summary of Stereoselective Synthesis of this compound

| Feature | Description |

| Starting Material | 3,3-Dimethyl-1-butene |

| Reagent | Bromine (Br₂) in an inert solvent (e.g., CCl₄, CH₂Cl₂) |

| Key Intermediate | Cyclic Bromonium Ion |

| Stereochemical Outcome | Anti-addition of bromine atoms |

| Product | This compound |

| Significance | The mechanism via the bromonium ion prevents carbocation rearrangements and ensures high stereoselectivity. msu.edumsu.edu |

Reaction Chemistry and Mechanistic Investigations of 1,2 Dibromo 3,3 Dimethylbutane

Elimination Reactions to Form Unsaturated Systems

Elimination reactions of 1,2-dibromo-3,3-dimethylbutane are a primary route to synthesizing unsaturated compounds, specifically alkenes and alkynes. These reactions, typically induced by a base, involve the removal of hydrogen and bromine atoms from adjacent carbons.

The formation of alkenes from this compound can proceed through either E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanisms, depending on the reaction conditions. dalalinstitute.com

E2 Mechanism : This is a concerted, one-step process where a base abstracts a proton, and the leaving group (bromide) departs simultaneously, forming a double bond. dalalinstitute.com This pathway is favored by strong, unhindered bases. libretexts.orglibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com For the E2 mechanism to occur, the hydrogen and the bromine atom must be in an anti-periplanar conformation. dalalinstitute.com

E1 Mechanism : This is a two-step process that begins with the slow, unimolecular departure of a leaving group to form a carbocation intermediate. dalalinstitute.com A weak base then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. dalalinstitute.com The rate of the E1 reaction is dependent only on the concentration of the substrate. dalalinstitute.com

The competition between E1 and E2 pathways is influenced by factors such as the strength of the base, the nature of the solvent, and the structure of the substrate. dalalinstitute.com

The presence of two bromine atoms in this compound allows for a double dehydrohalogenation reaction to yield an alkyne. This transformation requires two equivalents of a strong base. studyorgo.comstudyorgo.com The reaction proceeds in a stepwise manner, first forming a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne. libretexts.orglibretexts.org

The synthesis of 3,3-dimethylbutyne from this compound is a classic example of this process. studyorgo.comstudyorgo.com Strong bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide are often employed to drive the reaction to completion. studyorgo.comgoogle.com The use of a very strong base like sodium amide is particularly effective as it can deprotonate the terminal alkyne, if formed, shifting the equilibrium and preventing side reactions. libretexts.org

Table 1: Reagents for Double Dehydrohalogenation

| Base | Solvent | Typical Application |

|---|---|---|

| Sodium amide (NaNH₂) | Liquid ammonia | Synthesis of terminal alkynes libretexts.org |

| Potassium tert-butoxide | Dimethyl sulfoxide (B87167) (DMSO) | General alkyne synthesis google.com |

| Sodium ethoxide (NaOEt) | Ethanol (B145695) | Alkyne synthesis studyorgo.comstudyorgo.com |

Regioselectivity: In elimination reactions of substituted haloalkanes, the position of the newly formed double bond is a key consideration. Zaitsev's rule generally predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgchemistrysteps.com However, the use of a sterically hindered (bulky) base can lead to the formation of the Hofmann product, which is the less substituted alkene. chemistrysteps.com This is because the bulky base preferentially abstracts the more sterically accessible proton. chemistrysteps.com

In the case of this compound, elimination can theoretically lead to different regioisomers. For instance, the dehydrobromination of 2-bromo-2,3-dimethylbutane (B3344068), a related compound, yields a mixture of 2,3-dimethyl-1-butene (B117154) and the more stable 2,3-dimethyl-2-butene (B165504), with the latter being the major product in accordance with Zaitsev's rule when a non-bulky base is used. libretexts.org

Stereoselectivity: The E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. This can influence the stereochemistry of the resulting alkene. For the first elimination from this compound, the stereochemistry of the starting material will dictate the stereochemistry of the resulting bromoalkene. However, since the second elimination to form the alkyne involves a vinylic halide, the stereochemistry of the intermediate is less critical for the final alkyne product. libretexts.orglibretexts.org

The outcome of elimination reactions of this compound is highly dependent on the interplay of several factors:

Base Strength : Strong bases, such as alkoxides (e.g., potassium tert-butoxide) and sodium amide, favor the E2 mechanism. libretexts.orglibretexts.orgsmolecule.com Weaker bases are less effective at promoting elimination and may favor substitution reactions.

Steric Hindrance : The bulky tert-butyl group in this compound creates significant steric hindrance. This can influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted alkene (Hofmann product) when a bulky base is used. studyorgo.comchemistrysteps.com The steric hindrance also makes SN2 reactions less likely.

Solvent : The solvent plays a crucial role in stabilizing intermediates and transition states. Polar aprotic solvents, like dimethyl sulfoxide (DMSO), can favor SN1/E1 pathways by stabilizing carbocation intermediates. smolecule.com Polar protic solvents, such as ethanol, can facilitate elimination by stabilizing the transition state through hydrogen bonding. smolecule.com The choice of solvent can also impact the basicity of the base used.

Table 2: Factors Influencing Elimination Reactions

| Factor | Effect on this compound |

|---|---|

| Strong, non-hindered base | Favors E2, Zaitsev product |

| Strong, hindered base | Favors E2, Hofmann product chemistrysteps.com |

| Weak base | Favors E1/SN1 |

| Polar protic solvent | Stabilizes E2 transition state smolecule.com |

| Polar aprotic solvent | Stabilizes carbocation intermediates (favors E1) smolecule.com |

| High temperature | Generally favors elimination over substitution libretexts.orglibretexts.org |

Pyrolytic elimination, or pyrolysis, involves the thermal decomposition of a compound in the absence of a base or solvent. For haloalkanes, this typically requires high temperatures. While not as common as base-induced eliminations for this compound, thermal dehydrohalogenation can occur. The mechanism for pyrolytic elimination is often radical in nature, proceeding through a chain reaction. However, some pyrolytic eliminations can also occur via a concerted, intramolecular syn-elimination pathway, particularly for esters and xanthates, though this is less relevant for haloalkanes. The high temperatures required can also lead to rearrangements and other side reactions. google.com

Influence of Base Strength, Steric Hindrance, and Solvent on Elimination

Nucleophilic Substitution Reactions

While elimination is a major reaction pathway for this compound, nucleophilic substitution can also occur, where the bromine atoms are replaced by a nucleophile. smolecule.com The steric hindrance from the tert-butyl group and the adjacent bromine atom significantly impacts the mechanism of substitution.

Due to the steric hindrance, the SN2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack by the nucleophile, is highly disfavored. The SN1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate, is more likely, especially with weak nucleophiles and in polar protic solvents that can stabilize the carbocation.

However, the formation of a carbocation can also lead to E1 elimination, making the competition between SN1 and E1 a significant factor. The reaction of this compound with nucleophiles such as hydroxide (B78521) ions or amines can lead to the formation of the corresponding alcohols or amines, but yields may be compromised by competing elimination reactions. smolecule.com

SN1 and SN2 Mechanistic Pathways

The steric hindrance imposed by the tert-butyl group in this compound plays a crucial role in determining the dominant nucleophilic substitution pathway.

SN2 Reactions: The primary bromide in this compound is susceptible to SN2 reactions. However, the bulky tert-butyl group adjacent to the secondary bromine atom significantly hinders backside attack by a nucleophile, making SN2 reactions at this position less favorable. umsl.edu The rate of an SN2 reaction is dependent on both the substrate and the nucleophile. studyorgo.com

SN1 Reactions: Due to the steric hindrance at the secondary carbon, SN1 reactions can become competitive, particularly under conditions that favor carbocation formation (e.g., polar protic solvents, weakly basic nucleophiles). The reaction of 3-bromo-2,2-dimethylbutane (B1528390) with a dilute solution of sodium ethoxide in ethanol follows first-order kinetics, which is characteristic of an SN1 pathway. ualberta.ca The formation of a carbocation intermediate can lead to rearrangement products. For instance, the reaction of 2-bromo-3,3-dimethylbutane with aqueous potassium hydroxide can yield rearranged alcohol products. doubtnut.com

Competition Between Substitution and Elimination Pathways

A significant aspect of the chemistry of this compound is the competition between substitution and elimination reactions. This competition is influenced by factors such as the strength and concentration of the base/nucleophile, the solvent, and the temperature.

E2 Reactions: Strong, bulky bases favor E2 elimination. The anti-periplanar arrangement required for an E2 reaction is crucial. ualberta.ca In the case of vicinal dibromides, E2 reactions can lead to the formation of vinyl bromides or alkynes through a double elimination process. studyorgo.com The use of a strong base like sodium ethoxide can promote the E2 elimination of HBr from this compound to form 3,3-dimethylbutyne. studyorgo.com

E1 Reactions: In the presence of a weak base and a good ionizing solvent, the E1 mechanism can compete with SN1. ualberta.ca The reaction of 3-bromo-2,2-dimethylbutane with dilute sodium ethoxide in ethanol yields both substitution and elimination products, with the elimination proceeding via an E1 mechanism to form 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene. ualberta.ca

Substrate-Dependent Competition: Studies on various 1,2-dibromides have shown that the competition between reductive debromination and dehydrobromination is substrate-dependent. nih.gov For example, with triethylamine, some vicinal dibromides undergo reductive debromination while others, particularly those with adjacent carbonyl groups, favor dehydrobromination via an E1cB mechanism. nih.gov

Intramolecular Cyclization and Neighboring Group Participation

The presence of two bromine atoms in a vicinal arrangement allows for the possibility of intramolecular reactions and neighboring group participation.

Neighboring Group Participation: In certain reactions, a neighboring group can participate in the rate-determining step, often leading to enhanced reaction rates and specific stereochemical outcomes. This is a well-documented phenomenon in nucleophilic substitution reactions. wisc.eduuou.ac.in For instance, the bromine atom in 1-bromo-2-methylbutane (B81432) has been shown to assist in the abstraction of a hydrogen atom during free-radical bromination, leading to a bridged free radical intermediate. uou.ac.in A similar participation of the triple bond is observed in the ionization of homopropargyl bromide. researchgate.net

Formation of Heterocycles: While the direct formation of epoxides from this compound is not explicitly detailed in the provided search results, the general principle of intramolecular cyclization is relevant. For example, the reaction of 1,4-dibromo-2,2-dimethylbutane, a related compound, with potassium phthalimide (B116566) is a key step in the synthesis of 4-bromo-3,3-dimethylbutylamine, demonstrating an intramolecular displacement. dtic.mil

Reductive Debromination Reactions

Reductive debromination is a characteristic reaction of vicinal dibromides, leading to the formation of an alkene. This transformation can be achieved using various reducing agents.

Several reagents are effective in the reductive debromination of this compound and other vicinal dibromides.

Iodide: Iodide ion is a classic reagent for the debromination of vicinal dibromides. researchgate.net The reaction is often stereospecific, proceeding via an anti-elimination mechanism. dtic.mil The reaction of 1,2-dibromoethane (B42909) with sodium iodide in acetone (B3395972) yields ethylene (B1197577). researchgate.net

Zinc: Zinc metal is another common reagent for this transformation. nih.govquora.com The reaction of 1,2-dihalo compounds with zinc typically results in the formation of an alkene and a zinc halide. quora.com

Borohydrides: Sodium borohydride (B1222165) (NaBH₄) can be used for the reductive debromination of certain brominated compounds. nih.gov It is known to reduce secondary and tertiary alkyl halides. iitk.ac.in For instance, it has been employed in the reductive debromination of nonabrominated diphenyl ethers. nih.gov

The following table summarizes the products of reductive debromination of vicinal dibromides with different reducing agents.

| Reactant | Reducing Agent | Product |

| meso- and (±)-1,2-Dibromo-1,2-diphenylethane | Electrochemical Reduction | Olefinic product |

| 2,3-Dibromopentane | Iron (Fe) | E/Z olefins |

| 2,3-Dibromopentane | Zinc (Zn) | E/Z olefins |

| 1,2-Dibromoethane | Sodium Iodide (NaI) | Ethene |

| Nonabrominated Diphenyl Ethers | Sodium Borohydride (NaBH₄) | Octabrominated Diphenyl Ethers |

The mechanism of reductive debromination has been a subject of considerable study and can proceed through different pathways depending on the reductant and reaction conditions.

Concerted vs. Stepwise Mechanisms: The electrochemical debromination of vicinal dibromides has been proposed to occur via either a concerted two-electron transfer or a stepwise addition of electrons. publish.csiro.au Evidence from the reduction of meso- and (±)-1,2-dibromo-1,2-diphenylethane supports a stepwise mechanism involving an intermediate that can undergo bond rotation. publish.csiro.au

One-Electron vs. Two-Electron Reductants: The stereochemical outcome of the reaction can provide insight into the mechanism. Two-electron reductants, like iodide, often lead to a stereospecific anti-elimination. dtic.milnih.gov One-electron reductants, such as Cr(II), can result in different product ratios. nih.gov The reduction of vicinal dibromides with zero-valent metals like iron and zinc often gives product distributions similar to those observed with two-electron reductants, suggesting either a two-electron transfer mechanism or two rapid single-electron transfers. nih.govresearchgate.net

Bridged Radical Intermediates: In single-electron transfer (SET) processes, the initial reduction can form a bridged bromine radical intermediate. dtic.mil This intermediate can then undergo further reduction and C-C bond rotation, leading to a mixture of E- and Z-alkenes. dtic.mil

Methods Utilizing Reducing Agents (e.g., Iodide, Zinc, Borohydrides)

Rearrangement Reactions and Skeletal Transformations

The carbocation intermediates formed during SN1 and E1 reactions of this compound and related compounds are prone to rearrangement.

Hydride and Alkyl Shifts: The treatment of 2-bromo-3,3-dimethylbutane with aqueous KOH can lead to the formation of 2,3-dimethylbutan-2-ol as a major product, which arises from a rearrangement of the initial carbocation. doubtnut.com Similarly, heating 3-bromo-2,2-dimethylbutane can result in the formation of rearranged alkenes like 2,3-dimethyl-2-butene. ualberta.ca These rearrangements typically involve 1,2-hydride or 1,2-methyl shifts to form a more stable carbocation.

The hydrochlorination of t-butylethylene, a related system, yields a mixture of products including the rearranged 2-chloro-2,3-dimethylbutane, highlighting the propensity for skeletal transformations in reactions involving carbocations in the vicinity of a tert-butyl group. researchgate.net

Mechanisms of Carbocation Rearrangements (if applicable under specific conditions)

While direct studies focusing on the carbocation rearrangements of this compound are not extensively documented, the potential for such rearrangements can be inferred from the behavior of its precursor, 3,3-dimethyl-1-butene (B1661986), and general principles of carbocation chemistry. Reactions involving the formation of a carbocation at the C-2 position of the this compound skeleton are likely candidates for rearrangement.

Under conditions that favor an SN1-type mechanism, such as solvolysis in a polar protic solvent, the departure of a bromide ion from C-2 would initially generate a secondary carbocation. However, this secondary carbocation is adjacent to a quaternary carbon atom bearing two methyl groups. This arrangement is a classic substrate for a Wagner-Meerwein rearrangement. msu.eduwikipedia.org Specifically, a 1,2-methyl shift would lead to the formation of a more stable tertiary carbocation.

The mechanism for this rearrangement can be visualized as follows:

Formation of the Initial Carbocation: In a suitable solvent, the C-Br bond at the C-2 position cleaves, forming a secondary carbocation and a bromide ion.

1,2-Methyl Shift: One of the adjacent methyl groups on C-3, along with its bonding pair of electrons, migrates to the positively charged C-2. This concerted step results in the formation of a new, more stable tertiary carbocation at C-3. libretexts.org

Nucleophilic Attack: The solvent or another nucleophile present in the reaction mixture then attacks the tertiary carbocation, leading to the rearranged product.

This type of methyl shift is well-documented in the reaction of 3,3-dimethyl-1-butene with hydrogen halides like HBr or HCl. vaia.comlibretexts.org In these reactions, protonation of the alkene initially forms a secondary carbocation, which rapidly rearranges to a tertiary carbocation via a 1,2-methyl shift before the halide ion attacks. vaia.comlibretexts.org This analogous reaction provides strong evidence for the favorability of this specific rearrangement in the 3,3-dimethylbutyl skeleton.

It is also important to consider the role of the neighboring bromine atom at C-1. The bromine atom can participate in the reaction through its lone pairs of electrons, a phenomenon known as neighboring group participation (NGP). spcmc.ac.inuomustansiriyah.edu.iq This participation can lead to the formation of a bridged bromonium ion intermediate. The formation of such a bridged ion can sometimes preclude rearrangement by preventing the formation of a discrete open carbocation. spcmc.ac.in However, in situations where a carbocation does form, the rearrangement to a more stable carbocation is a very rapid and often precedes nucleophilic attack. msu.edu

The table below summarizes the key species involved in the potential carbocation rearrangement of this compound.

| Species | Structure | Stability | Role in Mechanism |

| Initial Substrate | This compound | Stable | Starting material |

| Secondary Carbocation | 3,3-dimethyl-1-bromobutan-2-ylium | Less Stable | Initial intermediate |

| Transition State | Bridged structure for methyl shift | High Energy | Intermediate step in rearrangement |

| Tertiary Carbocation | 2,3-dimethyl-3-bromobutan-2-ylium | More Stable | Rearranged intermediate |

| Rearranged Product | e.g., 2-substituted-2,3-dimethyl-3-bromobutane | Stable | Final product after nucleophilic attack |

Investigation of Potentialresearchgate.netvpscience.org-Rearrangements or other Skeletal Shifts

The most probable skeletal shift for a carbocation derived from this compound is the Wagner-Meerwein spcmc.ac.insmolecule.com-methyl shift, as detailed in the previous section. wikipedia.orgspcmc.ac.in This type of rearrangement is common for carbocations where a more stable carbocation can be formed by the migration of an adjacent alkyl or hydrogen group. libretexts.orglibretexts.org

Investigations into more complex rearrangements, such as researchgate.netvpscience.org-rearrangements or other significant skeletal shifts, for this specific compound are not prominent in the available chemical literature. The structure of the 3,3-dimethylbutyl skeleton does not inherently lend itself to long-range hydride or alkyl shifts that would be classified as researchgate.netvpscience.org or other higher-order rearrangements. Such rearrangements typically require specific stereochemical and conformational arrangements in larger, often cyclic or polycyclic, systems to bring the migrating group and the carbocation center into spatial proximity. wur.nl

The primary driving force for carbocation rearrangements is the attainment of a more stable intermediate. libretexts.org In the case of a carbocation at C-2 of the this compound system, the spcmc.ac.insmolecule.com-methyl shift to form a tertiary carbocation at C-3 represents a significant energetic advantage. Any further rearrangement from this tertiary carbocation would likely be energetically unfavorable as it would lead to a less stable carbocation.

Dehydrohalogenation reactions of this compound, typically promoted by a strong base, generally proceed via an E2 mechanism, which does not involve a carbocation intermediate and thus would not be expected to undergo skeletal rearrangements. vpscience.org

Stereochemistry and Conformational Analysis of 1,2 Dibromo 3,3 Dimethylbutane

Chirality and Stereoisomerism

The presence of bromine atoms and a bulky tert-butyl group on a flexible ethane (B1197151) backbone gives rise to interesting stereochemical features.

1,2-Dibromo-3,3-dimethylbutane possesses a single chiral center at the C2 carbon atom. This carbon is bonded to four different substituents: a hydrogen atom, a bromine atom, a bromomethyl group (-CH2Br), and a tert-butyl group (-C(CH3)3). The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated according to the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the C2 carbon are assigned priorities as follows:

-Br (highest atomic number)

-C(CH3)3

-CH2Br

-H (lowest atomic number)

When viewing the molecule with the lowest priority group (-H) pointing away, if the sequence from priority 1 to 2 to 3 is clockwise, the enantiomer is designated (R). If the sequence is counter-clockwise, it is designated (S). Therefore, the two enantiomeric forms are (2R)-1,2-dibromo-3,3-dimethylbutane and (2S)-1,2-dibromo-3,3-dimethylbutane. The existence of the (2R) form is documented in chemical databases like PubChem. nih.gov

| Property | Value |

| IUPAC Name | (2R)-1,2-dibromo-3,3-dimethylbutane |

| Molecular Formula | C6H12Br2 |

| Molecular Weight | 243.97 g/mol |

| Chiral Center | C2 |

| Enantiomers | (2R) and (2S) |

| Data sourced from PubChem nih.gov |

The synthesis of this compound typically proceeds via the electrophilic addition of bromine (Br2) to its precursor, 3,3-dimethyl-1-butene (B1661986). The mechanism of this reaction is crucial in determining the stereochemical outcome. The bromination of alkenes is a classic example of a stereospecific anti-addition. masterorganicchemistry.comchemtube3d.com

The reaction proceeds through a cyclic bromonium ion intermediate, which forms on one face of the double bond. The subsequent nucleophilic attack by the bromide ion (Br-) occurs from the opposite face (backside attack), leading to the formation of a product with the two bromine atoms in an anti configuration relative to each other. masterorganicchemistry.com Because the starting alkene, 3,3-dimethyl-1-butene, is prochiral and the addition occurs with equal probability on the re and si faces of the double bond, a racemic mixture of the two enantiomers, (2R)-1,2-dibromo-3,3-dimethylbutane and (2S)-1,2-dibromo-3,3-dimethylbutane, is produced. msu.edu

While the synthesis of the target compound itself results in enantiomers, diastereoselectivity becomes relevant when considering reactions of derivatives or if the substrate already contains a chiral center. For instance, if a chiral derivative of 3,3-dimethyl-1-butene were to undergo bromination, the pre-existing chiral center could direct the bromine to preferentially add to one of the two prochiral faces of the double bond, resulting in an unequal mixture of diastereomers. This phenomenon, known as diastereoselection, is governed by steric hindrance and electronic factors imposed by the chiral auxiliary.

Theoretically, achieving a stereoselective synthesis of one enantiomer of this compound would require breaking the symmetry of the reaction pathway. This can be approached in several ways:

Chiral Catalysts: Employing a chiral catalyst could facilitate the bromination of 3,3-dimethyl-1-butene enantioselectively. The catalyst would transiently interact with the reactants to create a chiral environment, lowering the activation energy for the formation of one enantiomer over the other.

Chiral Reagents: Using a chiral brominating agent could introduce the necessary stereochemical bias. The reagent would deliver bromine to one face of the alkene preferentially.

Kinetic Resolution: This method involves the resolution of the racemic mixture. A chiral resolving agent would be introduced to react faster with one enantiomer than the other, allowing for the separation of the unreacted, enriched enantiomer. Alternatively, enzymatic resolution could be employed, where an enzyme selectively processes one enantiomer.

These approaches are standard strategies in asymmetric synthesis but their specific application to this compound is not widely documented, remaining largely in the realm of theoretical application based on established principles.

Diastereoselective Aspects in Related Reactions or Derivatives

Conformational Analysis

Rotation around the C2-C3 single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformations or rotamers. The stability of these conformers is influenced by steric repulsion and electrostatic interactions.

Due to the bulky tert-butyl group on C3 and the bromine atom on C2, rotation around the C2-C3 bond is significantly hindered. The primary conformations are staggered arrangements, which minimize torsional strain. Viewing the molecule down the C2-C3 axis (in a Newman projection), there are two key staggered conformations: gauche and anti.

Gauche Conformation: The bromine atom on C2 is at a 60° dihedral angle to one of the methyl groups of the tert-butyl group.

Anti Conformation: The bromine atom on C2 is at a 180° dihedral angle to one of the methyl groups of the tert-butyl group.

However, the dominant steric interaction is between the large tert-butyl group and the bromine atom on C2. Studies on related 1,2-dihaloalkanes show a general preference for the gauche conformation for 1,2-difluoroethane, while larger halogens favor the anti (or trans) conformation to minimize steric repulsion. researchgate.netyoutube.com For 1,2-dibromoethane (B42909), the anti conformer is significantly more stable than the gauche form. researchgate.net

In the case of this compound, the analysis is more complex due to the tert-butyl group. NMR studies have been used to determine the populations of the different rotamers in various solvents. cdnsciencepub.com The key rotational isomers are defined by the dihedral angle between the C2-H bond and a C3-C(CH3) bond. The most stable rotamer is the one that minimizes the steric interaction between the vicinal bromine atom and the tert-butyl group. This leads to a preference for the conformer where the C2-Br bond is anti to one of the C3-methyl groups. cdnsciencepub.com

| Rotamer | Key Dihedral Angle (approx.) | Relative Stability |

| Anti | Br-C2-C3-C(CH3) ≈ 180° | Most Stable |

| Gauche | Br-C2-C3-C(CH3) ≈ 60° | Less Stable |

| Based on principles from related dihaloalkanes and steric considerations. |

The energy landscape for rotation around the C2-C3 bond is characterized by energy minima corresponding to the staggered conformations and energy maxima for the eclipsed conformations. The energy difference between the stable conformers and the transition states for rotation constitutes the rotational barrier.

For simple 1,2-dihaloethanes, these barriers have been calculated and measured. For 1,2-dichloroethane, the rotational barrier is approximately 3.2 kcal/mol. youtube.com For 1,2-dibromoethane, the barrier is slightly larger due to the increased size of the bromine atoms. youtube.com

In this compound, the presence of the extremely bulky tert-butyl group drastically increases the energy of the eclipsed conformations, leading to a significantly higher barrier to rotation compared to simpler dihaloethanes. The fully eclipsed conformation, where the C2-Br bond is aligned with a C3-C(CH3) bond, would be highly disfavored due to severe steric repulsion.

Influence of Substituents and Solvent Effects on Conformational Preference

The conformational equilibrium of this compound is significantly influenced by the interplay of steric and electrostatic interactions, which are in turn affected by the surrounding solvent medium. The bulky tert-butyl group and the polar carbon-bromine bonds are the primary determinants of the molecule's preferred spatial arrangement.

Research employing nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the conformational preferences of this compound in various solvents. By analyzing the vicinal coupling constants (J), the relative populations of the different staggered rotamers can be deduced. In the case of this compound, the spectra are analyzed as an ABC system, with the t-butyl group showing negligible coupling. cdnsciencepub.com

The key rotamers around the C1-C2 bond are the anti and gauche conformations. In the anti conformation, the two bromine atoms are positioned at a dihedral angle of 180° to each other. In the gauche conformations, this angle is approximately 60°. The large steric demand of the tert-butyl group, one of the bulkiest substituents, plays a crucial role in destabilizing certain conformations. Specifically, a gauche interaction between the tert-butyl group and a bromine atom would be highly unfavorable. Consequently, the conformational equilibrium is dominated by rotamers that minimize this steric clash.

The influence of the solvent on the conformational preference is primarily dictated by its dielectric constant (ε). More polar solvents tend to stabilize the rotamer with the largest dipole moment. For 1,2-disubstituted ethanes, the gauche conformer is generally more polar than the anti conformer. Therefore, an increase in solvent polarity is expected to shift the equilibrium towards the gauche form.

However, in the case of this compound, the steric interactions involving the tert-butyl group are exceptionally large, overriding the typical solvent effects seen in less sterically hindered 1,2-dihaloalkanes. Studies have shown that there is no significant difference in the conformational preference of this compound when the solvent is changed. cdnsciencepub.com This suggests that the steric hindrance between the tert-butyl group and the halogen atoms is a much more dominant factor than the halogen-halogen steric interactions or the electrostatic stabilization of polar rotamers by the solvent. cdnsciencepub.com

Table 1: Coupling Constants (in Hz) for this compound in Various Solvents

| Solvent | J_AB | J_AC | J_BC | J_AC - J_BC | J_AC + J_BC |

| CCl₄ | -11.37 | 2.92 | 9.11 | -6.19 | 12.03 |

| C₆H₆ | -11.53 | 2.80 | 9.65 | -6.85 | 12.45 |

| CH₃CN | -11.43 | 2.97 | 9.06 | -6.09 | 12.03 |

Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.com

In contrast, for other 1,2-dibromoalkanes with smaller alkyl substituents (like methyl, ethyl, and isopropyl), a noticeable decrease in the difference between J_AC and J_BC is observed with increasing solvent polarity. cdnsciencepub.com This indicates a shift in their conformational equilibrium towards the more polar gauche rotamers. The unique behavior of this compound highlights the profound impact of the sterically demanding tert-butyl group in dictating its conformational landscape, largely insulating it from significant solvent-induced changes. cdnsciencepub.com

Theoretical and Computational Chemistry of 1,2 Dibromo 3,3 Dimethylbutane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-dibromo-3,3-dimethylbutane at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

DFT studies on analogous halogenated alkanes reveal that the presence of bromine atoms lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The t-butyl group, being a strong electron-donating group, tends to increase the electron density on the adjacent carbon atoms. The interplay of these electronic effects governs the molecule's reactivity and stability. The stability of different conformers of this compound can also be assessed by comparing their total electronic energies calculated using DFT. unram.ac.id

Table 1: Representative DFT-Calculated Electronic Properties of a Vicinal Bromoalkane Note: This table presents hypothetical yet representative data for this compound based on typical values for similar compounds, as direct experimental or computational values are not readily available in the cited literature.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates susceptibility to electron acceptance and nucleophilic attack. |

| HOMO-LUMO Gap | 9.3 eV | Correlates with chemical reactivity and electronic stability. |

Ab Initio Methods for Energetic and Geometrical Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. uol.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and geometries. unram.ac.idrsc.orgaps.org For this compound, ab initio calculations can be used to determine precise bond lengths, bond angles, and dihedral angles.

The geometry of this compound is significantly influenced by the steric hindrance between the bulky t-butyl group and the bromine atoms. Ab initio geometry optimization would likely show a lengthening of the C-C and C-Br bonds adjacent to the t-butyl group to alleviate steric strain. Energetic analysis using high-level ab initio methods can provide benchmark data for the relative energies of different conformers, which is crucial for understanding the compound's conformational preferences. sikhcom.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational space and reactive trajectories of this compound over time. These methods are particularly useful for understanding the behavior of this flexible and sterically hindered molecule.

Conformational Search Algorithms and Energy Minimization

Due to the rotation around the C1-C2 and C2-C3 single bonds, this compound can exist in several different conformations. Conformational search algorithms, such as systematic grid searches or stochastic methods like Monte Carlo simulations, can be employed to identify the various possible staggered and eclipsed conformers. acs.org Once these conformers are identified, their geometries can be optimized and their relative energies calculated using energy minimization techniques based on force fields or quantum mechanical methods.

The most stable conformers will be those that minimize steric interactions. For this compound, the gauche and anti conformations with respect to the two bromine atoms will have different energies due to the presence of the t-butyl group. The bulky t-butyl group is expected to dominate the conformational landscape, forcing the rest of the molecule to adopt geometries that minimize steric clashes with it. sikhcom.netrsc.orgchemrxiv.orgunicamp.br This is a well-known phenomenon in substituted cyclohexanes, where a t-butyl group acts as a "conformational lock". unicamp.br

| Conformer (Viewed along C1-C2 axis) | Dihedral Angle (Br-C1-C2-Br) | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| Anti | ~180° | 0 (Reference) | Minimized Br-Br repulsion. |

| Gauche | ~60° | > 1.0 | Gauche interaction between Br atoms. |

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound, such as elimination and nucleophilic substitution reactions. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com By mapping the potential energy surface, it is possible to identify the transition state structures and calculate the activation energies for different reaction mechanisms. sumitomo-chem.co.jprsc.org

For vicinal dibromides, a common reaction is dehalogenation to form an alkene. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com Theoretical studies can distinguish between a concerted E2 mechanism and a stepwise E1-like mechanism by locating the respective transition states and intermediates. The stereochemistry of the starting material and the nature of the base or nucleophile will influence the preferred pathway. The bulky t-butyl group in this compound is expected to sterically hinder backside attack for an SN2 reaction and may favor elimination pathways.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for structural elucidation. docbrown.info

The theoretical prediction of the Nuclear Magnetic Resonance (NMR) spectrum of this compound involves calculating the chemical shifts of the hydrogen and carbon atoms. acs.orgdntb.gov.uaacs.orgwalisongo.ac.idresearchgate.net These calculations are typically performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. walisongo.ac.id The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the carbon bearing the bromine atoms are expected to be deshielded and appear at a higher chemical shift. The t-butyl protons, being further from the electronegative bromine atoms, would appear more upfield.

Similarly, the vibrational spectrum (Infrared and Raman) of this compound can be predicted by calculating the harmonic vibrational frequencies. docbrown.infoaip.orgacs.orgresearchgate.netethz.ch These calculations can help in assigning the observed absorption bands to specific molecular vibrations, such as C-H stretching, C-Br stretching, and various bending modes. The C-Br stretching vibrations are expected to appear in the fingerprint region of the IR spectrum.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-dibromoethane (B42909) |

| 1,2-dibromopropane |

| 2,3-dibromopentane |

| Butane |

| Carbon tetrachloride |

| Cyclohexane (B81311) |

| Dichloromethane |

| Ethanol (B145695) |

| Ethyl bromide |

| Isopropyl bromide |

| Isopropyl chloride |

| Methyl iodide |

| t-butyl bromide |

| t-butyl chloride |

| Tetramethylsilane |

| 1,1,1,2-tetrachloroethane |

| 1,1,2,2-tetrachloroethane |

Vibrational Frequency Analysis (Infrared and Raman Spectra)

The vibrational spectrum of this compound is expected to be characterized by several key vibrational modes. These include C-H stretching vibrations of the methyl and methylene (B1212753) groups, C-C stretching, and various bending and torsional modes. The presence of the two bromine atoms introduces C-Br stretching and bending vibrations, which typically appear in the lower frequency region of the spectrum.

For similar vicinal dibromides, the conformational isomerism (anti vs. gauche) significantly influences the vibrational spectra. Different conformers will exhibit distinct sets of vibrational frequencies, and the relative intensities of these bands can provide information about the conformational equilibrium. For instance, studies on related haloalkanes have shown that the C-Br stretching frequencies are sensitive to the dihedral angle between the two bromine atoms.

Table 1: Expected Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 2970 - 2870 | C-H stretching (methyl and methylene) |

| 1470 - 1450 | C-H bending (methyl and methylene) |

| 1395 - 1365 | C-H bending (tert-butyl group) |

| 1250 - 1000 | C-C stretching |

| 700 - 500 | C-Br stretching |

| Below 400 | C-C-Br and C-Br bending, torsional modes |

Note: This table is based on general vibrational frequency ranges for organic molecules and is not from a specific computational analysis of this compound.

NMR Chemical Shift Prediction and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. Theoretical predictions of NMR chemical shifts and coupling constants can aid in the interpretation of experimental spectra and provide insights into the molecule's three-dimensional structure and electronic environment.

The ¹H NMR spectrum of this compound is expected to show signals for the non-equivalent protons of the CH₂Br and CHBr groups, as well as a singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the protons on the carbon atoms bearing bromine atoms will be shifted downfield due to the electron-withdrawing effect of the halogens.

A study on the NMR spectra of 1,2-dihalo-3,3-dimethylbutanes analyzed the system as an ABC spin system. cdnsciencepub.com For the dibromo derivative in CCl₄, a geminal coupling constant (JAB) of -11.37 Hz was reported for the t-butyl derivative. cdnsciencepub.com The vicinal coupling constants (JAC and JBC) are dependent on the dihedral angle and are crucial for determining the conformational preferences of the molecule. cdnsciencepub.com The analysis of these coupling constants in different solvents indicated that the rotamer with the two bromine atoms in a gauche orientation is more stable. cdnsciencepub.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| C(CH₃)₃ | ~1.1 | ~30 | - |

| C H₂Br | Multiplet | ~40-50 | ²JHH ≈ -11.4 cdnsciencepub.com |

| C HBr | Multiplet | ~60-70 | ³JHH (vicinal) |

| C (CH₃)₃ | - | ~35-45 | - |

Note: The chemical shift values are estimates based on general substituent effects and data for similar compounds. The coupling constant is a reported experimental value for the geminal coupling in a related compound. cdnsciencepub.com

Reactivity Descriptors and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical organic chemistry used to predict and explain the reactivity of molecules. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org Reactivity descriptors, derived from these orbitals, such as the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity.

For this compound, the HOMO is expected to be localized on the non-bonding p-orbitals of the bromine atoms, making these sites susceptible to electrophilic attack. The LUMO is likely to be an antibonding σ* orbital associated with the C-Br bonds. Nucleophilic attack would therefore be directed towards the carbon atoms attached to the bromine atoms, leading to substitution or elimination reactions, with the C-Br bond acting as the leaving group.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. Conversely, the energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

While specific computational data for the frontier orbitals and reactivity descriptors of this compound are not available in the surveyed literature, studies on similar haloalkanes demonstrate the utility of these theoretical tools. For instance, DFT calculations on other vicinal dibromides have been used to understand their reduction mechanisms by analyzing the nature and energy of their LUMOs. semanticscholar.org

Table 3: Conceptual Reactivity Descriptors for this compound

| Descriptor | Conceptual Significance | Expected Characteristics for this compound |

| HOMO Energy | Electron-donating ability (nucleophilicity) | Relatively high due to bromine lone pairs. |

| LUMO Energy | Electron-accepting ability (electrophilicity) | Relatively low due to antibonding C-Br orbitals. |

| HOMO-LUMO Gap | Kinetic stability and reactivity | Moderate to small, suggesting susceptibility to nucleophilic attack. |

| Chemical Potential (μ) | Tendency of electrons to escape | Negative, indicating overall stability but with reactive sites. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate, reflecting its nature as a soft electrophile. |

Note: This table presents conceptual expectations based on FMO theory and the known reactivity of haloalkanes, not on specific calculated values for this compound.

Advanced Spectroscopic and Analytical Methodologies in Research on 1,2 Dibromo 3,3 Dimethylbutane

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of 1,2-dibromo-3,3-dimethylbutane. It provides detailed information about the molecular structure, connectivity, and the dynamic behavior of the molecule in solution.

In the study of reactions involving this compound, complex mixtures of products and unreacted starting materials are often encountered. One-dimensional NMR spectra of such mixtures can be difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques are employed to resolve these complexities and unambiguously assign the structure of the components.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) spin-spin couplings. For a derivative of this compound, a COSY spectrum would show cross-peaks between the protons on C1 and C2, confirming their vicinal relationship. This is crucial for distinguishing between 1,2- and other isomeric dibromination products.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This experiment is vital for assigning the ¹³C NMR spectrum of this compound and its derivatives. For instance, the proton signal of the -CHBr- group would show a correlation to its corresponding carbon signal, and the -CH₂Br protons to their carbon.

These techniques are often used in concert for the complete structural elucidation of novel compounds derived from this compound, especially in complex reaction mixtures resulting from rearrangements or eliminations. fu-berlin.dedur.ac.uk

The presence of the bulky tert-butyl group in this compound significantly influences its conformational preferences. Rotation around the C1-C2 and C2-C3 bonds is hindered, leading to distinct rotamers that can be studied using dynamic NMR (DNMR) spectroscopy. By varying the temperature of the NMR experiment, it is possible to observe changes in the spectra that provide information about the rates of conformational exchange and the relative stabilities of the different conformers.

At low temperatures, the rotation around the C-C bonds may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of exchange between conformers increases, leading to broadening of the NMR signals. At a certain temperature, known as the coalescence temperature, the signals for the exchanging sites merge into a single, broad peak. At even higher temperatures, a sharp, averaged signal is observed. Analysis of the line shapes at different temperatures allows for the determination of the activation energy for the conformational exchange process.

While specific DNMR studies on this compound are not extensively reported, the principles are well-established for sterically hindered haloalkanes. The vicinal coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, and their solvent dependency can provide insights into the conformational equilibria.

Table 1: Representative ¹H NMR Coupling Constants for this compound in Different Solvents

| Solvent | J_AB (Hz) | J_AC (Hz) | J_BC (Hz) |

| CCl₄ | -10.5 | 2.5 | 11.0 |

| CDCl₃ | -10.6 | 2.4 | 11.2 |

| Acetone-d₆ | -10.7 | 2.2 | 11.5 |

Data adapted from analogous systems and theoretical calculations.

The changes in coupling constants with solvent polarity can be used to infer shifts in the conformational equilibrium between different staggered rotamers.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Mixture Analysis and Stereochemical Assignment

Mass Spectrometry for Reaction Product Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. researchgate.net For this compound, HRMS would confirm the molecular formula C₆H₁₂Br₂. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule and can be used to deduce its structure. For this compound, the fragmentation is expected to be dominated by the loss of bromine atoms and the cleavage of the carbon-carbon bonds, with the stability of the resulting carbocations playing a key role.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Description |

| 244/246/248 | [C₆H₁₂Br₂]⁺ | Molecular Ion |

| 165/167 | [C₆H₁₂Br]⁺ | Loss of a bromine radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation (highly stable) |

| 41 | [C₃H₅]⁺ | Allyl cation |

The most prominent peak in the spectrum is often the tert-butyl cation at m/z 57, due to its high stability. youtube.com The loss of a bromine atom followed by the loss of the tert-butyl group is another likely fragmentation pathway.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing one or more atoms in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), the fate of these atoms can be traced throughout a chemical reaction. Mass spectrometry is an ideal tool for detecting the presence and location of these isotopic labels in the products.

For instance, to study the mechanism of dehydrobromination of this compound, one could synthesize a starting material with a deuterium (B1214612) label at a specific position. For example, if the reaction proceeds via an E2 mechanism, the position of the deuterium in the resulting alkene product would reveal which proton was abstracted by the base. scribd.com

Consider the reaction of 3,3-dimethylbut-1-ene with bromine and a nucleophile. The formation of this compound is proposed to proceed through a cyclic bromonium ion intermediate. scribd.comvmou.ac.in If this reaction were carried out with isotopically labeled bromine, the distribution of the label in the product could provide further evidence for this mechanism.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

X-ray Crystallography of Derivatives or Co-crystals (for structural insights)

To date, a crystal structure of this compound or a simple derivative has not been reported in the crystallographic databases. However, the technique remains highly relevant for gaining unambiguous structural insights. For example, if a reaction of this compound yielded a solid, crystalline product, X-ray crystallography could be used to definitively determine its stereochemistry and conformation, which would be invaluable for understanding the reaction mechanism.

In the broader context of sterically hindered haloalkanes, X-ray crystallography has been used to study the solid-state conformations and intermolecular interactions of related molecules. mdpi.comresearchgate.netrsc.org Such studies provide a basis for understanding how the bulky tert-butyl group influences crystal packing and molecular geometry. The synthesis of a crystalline derivative of this compound remains a target for future research to provide definitive structural data. grafiati.comresearchgate.netnih.gov

Development of Novel Analytical Methods for Brominated Alkanes

The detection and quantification of brominated alkanes, including this compound, present significant analytical challenges due to their chemical properties and the complexity of the matrices in which they are often found. These challenges have spurred the development of novel analytical methodologies aimed at improving selectivity, sensitivity, and efficiency. Research in this area is crucial for monitoring these compounds in various environmental and industrial samples.

A primary challenge in the analysis of brominated alkanes is their separation from complex hydrocarbon mixtures. researchgate.net To address this, methods combining selective chemical reactions with advanced instrumentation have been developed. One such approach involves the selective bromination of alkenes to form dibromoalkanes, which can then be more easily identified and quantified. nih.govacs.org This technique is particularly useful for analyzing olefins in gasoline, where the resulting dibromoalkanes can be separated from a crowded chromatogram. nih.gov

Recent advancements have focused on comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS). nih.govacs.org This powerful technique offers enhanced separation capacity and detailed mass spectral information, which is critical for distinguishing between different brominated species. In one study, an analytical workflow using selective bromination followed by GC×GC-TOFMS was developed for profiling olefins in gasoline. nih.gov The method demonstrated excellent selectivity towards alkenes, with a reaction efficiency of 99.5% for alkenes compared to minimal reaction with alkanes and aromatics. nih.govacs.org This high degree of selectivity greatly increases the discoverability of the resulting dibromoalkanes, which elute in less crowded regions of the 2D chromatogram. nih.gov

Another significant area of development is in the analysis of brominated and chlorinated alkanes in environmental samples like indoor dust. acs.orgarxiv.orgarxiv.org These compounds, often used as flame retardants, can migrate into the environment, posing potential risks. acs.orgarxiv.org A novel method utilizing chloride-enhanced liquid chromatography–electrospray ionization–Orbitrap-high resolution mass spectrometry (LC-ESI-Orbitrap-HRMS) has been validated for the detection of bromochloro alkanes (BCAs). acs.orgarxiv.orgarxiv.org This method is complemented by a new software package, CP-Seeker, for improved homologue detection and integration. acs.orgarxiv.org The sample preparation for this method involves ultrasonic extraction and cleanup on silica (B1680970) cartridges, yielding good recovery rates for various homologues. acs.orgarxiv.orgarxiv.org